REACTION_CXSMILES
|
[C:1]([C:3]1([OH:12])[C:7]2=[N:8][CH:9]=[CH:10][CH:11]=[C:6]2C[CH2:4]1)#[CH:2].C(C1C=CC=CN=1)(=O)C>>[N:8]1[CH:9]=[CH:10][CH:11]=[CH:6][C:7]=1[C:3]([OH:12])([C:1]#[CH:2])[CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#C)C1(CCC=2C1=NC=CC2)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=NC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C(C)(C#C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |